

What are the chemical properties of 2-Tert-butylpyrimidin-4-amine?

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Compound of Interest

Compound Name: **2-Tert-butylpyrimidin-4-amine**

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An In-depth Technical Guide to the Chemical Properties of **2-Tert-butylpyrimidin-4-amine**

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties of **2-Tert-butylpyrimidin-4-amine**. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from close structural analogs and foundational chemical principles to present a robust profile. We will explore the molecule's structural features, predicted physicochemical and spectroscopic properties, reactivity, and potential applications, particularly within the context of medicinal chemistry. The guide is structured to provide not just data, but also the scientific reasoning behind the predicted properties and experimental considerations, reflecting a field-proven approach to chemical characterization.

Introduction and Structural Elucidation

2-Tert-butylpyrimidin-4-amine is a heterocyclic aromatic amine belonging to the aminopyrimidine class. The aminopyrimidine scaffold is a privileged structure in drug discovery, frequently found in kinase inhibitors and other biologically active molecules^[1]. The molecule

consists of a pyrimidine ring substituted with a sterically demanding tert-butyl group at the 2-position and a primary amine at the 4-position.

The placement of these functional groups dictates the molecule's electronic distribution, steric accessibility, and potential for intermolecular interactions. The tert-butyl group, a bulky, electron-donating alkyl substituent, sterically shields the adjacent ring nitrogen and influences the overall lipophilicity. The 4-amino group is a key site for hydrogen bonding and serves as a primary determinant of the compound's basicity and nucleophilicity.

Identifier	Value
IUPAC Name	2-(tert-butyl)pyrimidin-4-amine
Molecular Formula	C ₈ H ₁₃ N ₃
Molecular Weight	151.21 g/mol [2]
Canonical SMILES	CC(C)(C)C1=NC=CC(=N1)N
CAS Number	Not readily available; Isomer 4-tert-Butylpyrimidin-2-amine is CAS 17321-94-7 [2]

Predicted Physicochemical Properties

Direct experimental values for **2-Tert-butylpyrimidin-4-amine** are not extensively reported. The following properties are predicted based on computational models and data from closely related analogs, such as 4-(tert-Butyl)pyridin-2-amine and other substituted pyrimidines.

Property	Predicted Value / Characteristic	Rationale & Comparative Insights
pKa	~5.5 - 6.5	The pKa is primarily determined by the protonation of a ring nitrogen. The electron-donating tert-butyl group slightly increases basicity compared to unsubstituted aminopyrimidine, while the amino group also contributes. This predicted range is typical for aminopyrimidines.
XLogP3-AA	~1.8 - 2.0	The value is estimated from analogs like N-tert-butyl-2-methylpyrimidin-4-amine (XLogP3: 1.9) ^[3] and 4-(tert-Butyl)pyridin-2-amine (XLogP3: 1.9) ^[4] . The bulky tert-butyl group significantly increases lipophilicity compared to simpler aminopyrimidines.
Hydrogen Bond Donors	1 (from -NH ₂)	The primary amine provides a hydrogen bond donor site, crucial for receptor binding interactions ^[3] .
Hydrogen Bond Acceptors	3 (2 ring Nitrogens, 1 amine Nitrogen)	The lone pairs on the three nitrogen atoms can act as hydrogen bond acceptors ^[3] .

Solubility	Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform). Low to moderate solubility in water, forming weakly basic solutions.	The aromatic core and tert-butyl group confer organic solubility, while the amine and ring nitrogens allow for some aqueous solubility, especially under acidic conditions via salt formation.
Physical Form	Expected to be a crystalline solid at room temperature.	Similar substituted aminopyrimidines and pyridines are typically solids.
Storage	Store at 2-8°C under an inert atmosphere.	Recommended storage for a related isomer suggests refrigeration to maintain long-term stability[2].

Reactivity and Chemical Behavior

The reactivity of **2-Tert-butylpyrimidin-4-amine** is governed by the interplay between the electron-deficient pyrimidine ring, the electron-donating amino and tert-butyl groups, and steric hindrance.

Basicity and Nucleophilicity

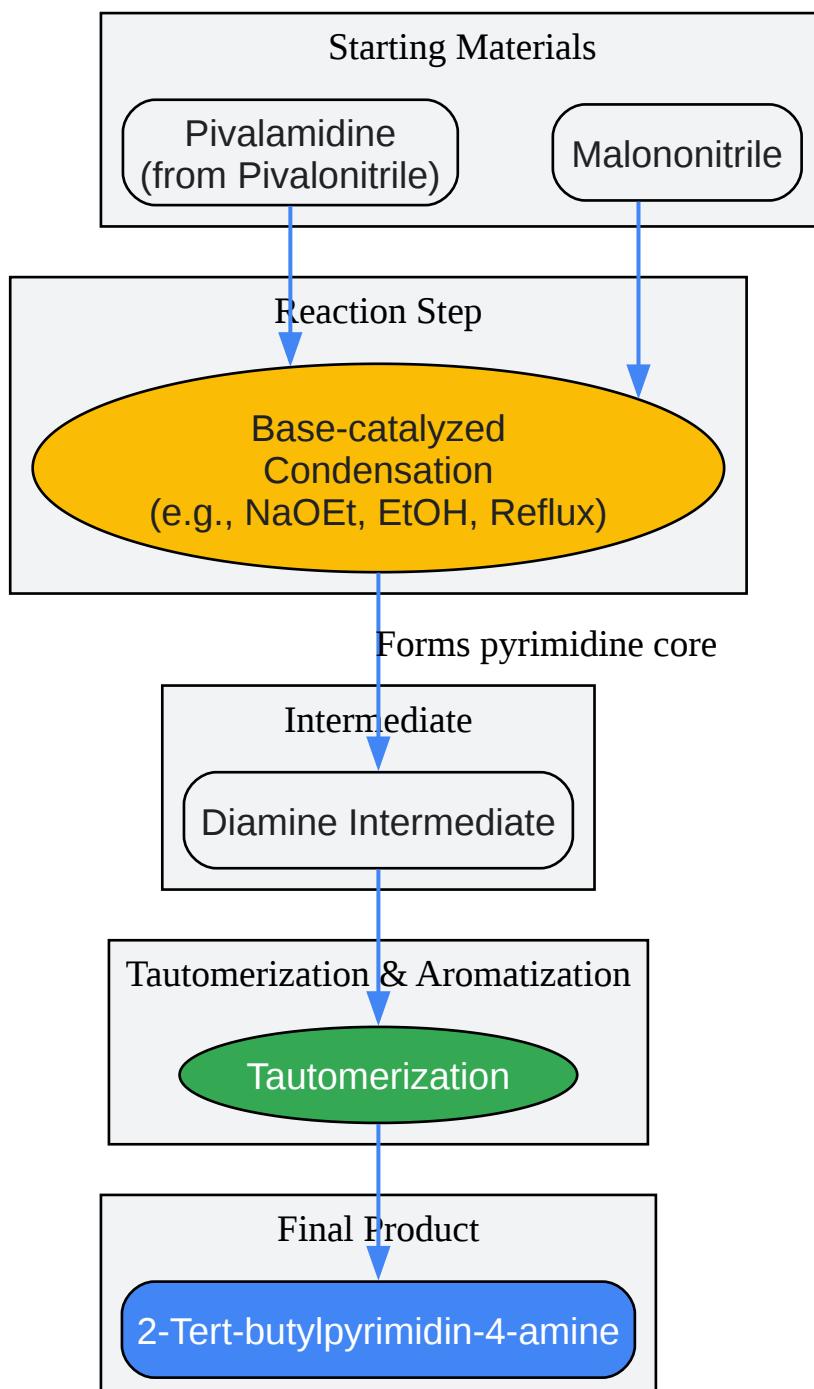
The molecule possesses three nitrogen atoms, but their basicity varies significantly. The exocyclic 4-amino group is the most nucleophilic site. In an S_N2 reaction with an alkyl halide, N-alkylation will occur preferentially at the 4-amino position rather than the ring nitrogens[5]. Protonation also occurs preferentially at a ring nitrogen, typically N1, which is less sterically hindered than N3.

Electrophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the powerful electron-donating 4-amino group activates the ring, directing electrophiles to the 5-position, which is ortho and para to the activating groups. Halogenation (e.g., with NBS or NCS) or nitration would be expected to occur at C5.

Synthetic Pathway Analysis

A plausible and robust synthesis for this class of compounds involves the condensation of a substituted amidine with a β -ketoester or a similar 1,3-dielectrophile. The workflow below illustrates a logical synthetic route.



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Caption: Proposed synthesis of **2-Tert-butylpyrimidin-4-amine**.

This protocol represents a self-validating system. The progress of the condensation can be monitored by TLC or LC-MS, looking for the consumption of starting materials and the appearance of a new product with the expected molecular weight. The final product's identity would then be confirmed through the spectroscopic methods detailed below.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

- $\delta \sim 1.3\text{-}1.4$ ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. Its singlet nature is due to the absence of adjacent protons.
- $\delta \sim 5.0\text{-}6.0$ ppm (broad singlet, 2H): The two protons of the primary amine ($-\text{NH}_2$) would appear here. The signal is often broad due to quadrupole broadening and chemical exchange.
- $\delta \sim 6.5\text{-}6.7$ ppm (doublet, 1H): This signal is assigned to the proton at the 5-position (H-5) of the pyrimidine ring. It is coupled to the proton at the 6-position.
- $\delta \sim 8.0\text{-}8.2$ ppm (doublet, 1H): This downfield signal corresponds to the proton at the 6-position (H-6), which is deshielded by the adjacent ring nitrogen.

¹³C NMR Spectroscopy

- $\delta \sim 28\text{-}30$ ppm: Quaternary carbon of the tert-butyl group.
- $\delta \sim 38\text{-}40$ ppm: Methyl carbons of the tert-butyl group.
- $\delta \sim 105\text{-}110$ ppm: C5 of the pyrimidine ring.
- $\delta \sim 158\text{-}162$ ppm: C4 and C6 of the pyrimidine ring.
- $\delta \sim 170\text{-}175$ ppm: C2 of the pyrimidine ring, significantly downfield due to attachment to two nitrogen atoms and the tert-butyl group.

Mass Spectrometry (EI)

- Molecular Ion (M^+): An intense peak at $m/z = 151$, corresponding to the molecular weight of the compound.
- Major Fragment: A significant peak at $m/z = 136$, resulting from the characteristic loss of a methyl radical ($[M-15]^+$) from the tert-butyl group, leading to a stable tertiary carbocation. This is a common fragmentation pattern for tert-butyl containing compounds[6].

Safety and Handling

No specific MSDS is available for **2-Tert-butylpyrimidin-4-amine**. However, based on related aromatic amines and pyrimidines, the following precautions are mandatory.

- Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[7][8].
- Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[9].
- Incompatibility: Avoid strong oxidizing agents, strong acids, and acid anhydrides[9].
- First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do NOT induce vomiting and seek immediate medical attention[9].

Conclusion and Future Work

2-Tert-butylpyrimidin-4-amine is a compound of significant interest for medicinal chemistry due to its privileged aminopyrimidine core. This guide has outlined its predicted chemical properties based on established principles and data from close structural analogs. While these predictions provide a strong foundation for researchers, experimental validation is paramount. Future work should focus on the definitive synthesis and characterization of this molecule, including X-ray crystallography to confirm its solid-state structure and detailed kinetic studies to quantify its reactivity. Such data will be invaluable for the rational design of new therapeutics.

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